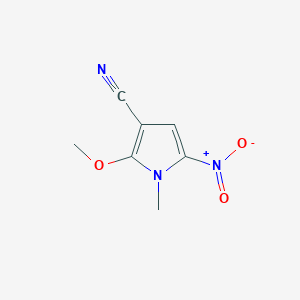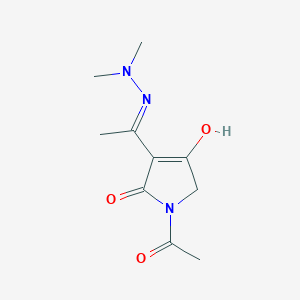![molecular formula C10H8N2OS B12876685 2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
2-(Methylthio)benzo[d]oxazole-4-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)benzo[d]oxazole-4-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-4-acetonitrile typically involves the following steps:
Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of o-aminophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzo[d]oxazole core with methyl iodide in the presence of a base such as potassium carbonate.
Acetonitrile Substitution: The acetonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
化学反应分析
Types of Reactions
2-(Methylthio)benzo[d]oxazole-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, where the acetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride, acetonitrile, dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
科学研究应用
2-(Methylthio)benzo[d]oxazole-4-acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the heterocyclic ring, which can alter its chemical reactivity and biological activity.
4-Cyano-2-(methylthio)benzo[d]oxazole: Similar structure but with a cyano group instead of an acetonitrile group, affecting its reactivity and applications.
Uniqueness
2-(Methylthio)benzo[d]oxazole-4-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide a combination of chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC 名称 |
2-(2-methylsulfanyl-1,3-benzoxazol-4-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-9-7(5-6-11)3-2-4-8(9)13-10/h2-4H,5H2,1H3 |
InChI 键 |
WMYOODBECVTHND-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=C2O1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)






![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)




